molecular formula C14H15N3O4 B6574884 2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide CAS No. 1226442-42-7

2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

Cat. No. B6574884
CAS RN: 1226442-42-7
M. Wt: 289.29 g/mol
InChI Key: VYUNKOUWINAVNG-UHFFFAOYSA-N
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Description

This compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid . The compound you’re asking about seems to have additional functional groups attached to the acetamide core, including an ethoxyphenyl group and a tetrahydropyrazin dione group.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core acetamide structure, followed by the addition of the ethoxyphenyl and tetrahydropyrazin dione groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The ethoxyphenyl group would likely contribute aromaticity to the molecule, while the tetrahydropyrazin dione group would add additional ring structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an amide group in this compound would likely make it polar, and therefore soluble in polar solvents. The aromatic ring could contribute to its stability .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many amides are relatively safe, but some can be hazardous, especially if they are volatile or reactive .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a drug, future research might focus on improving its efficacy, reducing its side effects, or finding new therapeutic applications .

properties

IUPAC Name

2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-2-21-11-6-4-3-5-10(11)17-8-7-16(9-12(15)18)13(19)14(17)20/h3-8H,2,9H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUNKOUWINAVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

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